molecular formula C6H15NO2 B1455855 3-Methoxy-2-methyl-2-(methylamino)propan-1-ol CAS No. 1249442-60-1

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol

Cat. No. B1455855
CAS RN: 1249442-60-1
M. Wt: 133.19 g/mol
InChI Key: JIOSGYFBQBOXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is a chemical compound that belongs to the family of alcohols. It has a molecular formula of C6H15NO2 and a molecular weight of 133.19 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Physical And Chemical Properties Analysis

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is a colorless oil liquid . It has a density of 0.917 g/mL at 25 °C and a refractive index n20/D of 1.448 .

Scientific Research Applications

Antitumorigenic and Antiangiogenic Effects

Compounds with methoxy and methylamino groups, such as 2-methoxyestradiol, have been studied for their antitumorigenic and antiangiogenic effects. These compounds could inhibit mammary carcinogenesis and show potential as protective agents against estrogen-induced cancers in target organs (Zhu & Conney, 1998). The interest in such compounds lies in their unique mechanisms of action, which may involve specific intracellular effectors or receptors not affected by the parent hormone, estradiol.

Flavor Compounds in Foods

Branched aldehydes, including those with methyl and methoxy groups, are key flavor compounds in various foods. Their production and degradation pathways have significant implications for food science, affecting the sensory qualities of both fermented and non-fermented products (Smit, Engels, & Smit, 2009). Understanding these compounds' metabolic conversions can help control and optimize desirable flavor profiles in food products.

Lignin Acidolysis and Alternative Energy Sources

Research into the acidolysis of lignin model compounds, including those with methoxyphenoxy groups, underscores the importance of such chemical structures in developing alternative energy sources and materials. The study of these compounds provides insight into the degradation mechanisms of lignin, a major component of biomass, which is crucial for the production of biofuels and biodegradable materials (Yokoyama, 2015).

properties

IUPAC Name

3-methoxy-2-methyl-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(4-8,7-2)5-9-3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOSGYFBQBOXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol
Reactant of Route 2
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol
Reactant of Route 3
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol
Reactant of Route 4
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol
Reactant of Route 5
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol
Reactant of Route 6
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.